Cilnidipine

Hypertension Autonomic Nervous System Cardiovascular Pharmacology

Cilnidipine is the definitive dual L/N-type CCB for protocols requiring sympatholytic antihypertensive action without reflex tachycardia—a profile not reproducible with amlodipine or nifedipine. Validated in CARTER and Kyoto Cilnidipine trials for significant proteinuria reduction beyond RAS blockade, and uniquely improves arterial stiffness (cfPWV: -234.1 vs. -139.3 cm/s with amlodipine). Also demonstrates superior effects on uric acid metabolism and insulin sensitivity. Ideal for CKD, vascular biology, metabolic syndrome, and sympathetic modulation research models.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 132203-70-4
Cat. No. B1669028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilnidipine
CAS132203-70-4
Synonyms2-methoxyethyl-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
cilnidipine
cilnidipine, (+)-isomer
cilnidipine, (-)-isomer
FRC 8653
FRC-8653
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
InChIKeyKJEBULYHNRNJTE-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Cilnidipine (CAS 132203-70-4): An Overview of Its Differentiated Pharmacological Profile for Scientific and Industrial Research


Cilnidipine is a 1,4-dihydropyridine calcium channel blocker (CCB) with a unique dual mechanism of action, antagonizing both L-type voltage-dependent calcium channels in vascular smooth muscle and N-type calcium channels in sympathetic neurons [1]. This dual L/N-type blockade is the core feature distinguishing cilnidipine from conventional L-type CCBs, such as amlodipine and nifedipine, and forms the mechanistic basis for its differentiated clinical and preclinical effects [2]. Cilnidipine is commercially available and primarily utilized in research focused on hypertension management with specific end-organ protective properties, including renal, cardiovascular, and metabolic effects.

Rationale for Specific Procurement of Cilnidipine (CAS 132203-70-4) in Research Applications


In scientific and industrial research settings, substituting cilnidipine with a generic, first-line L-type CCB like amlodipine or nifedipine is not equivalent due to fundamental differences in their pharmacological targets and subsequent physiological effects. While these drugs share comparable efficacy in lowering systemic blood pressure, the additional N-type calcium channel blockade of cilnidipine confers a distinct sympatholytic profile, directly impacting outcomes such as heart rate, sympathetic nerve activity, and end-organ protection [1]. This mechanistic divergence means that experiments designed to evaluate endpoints like proteinuria reduction, sympathetic tone modulation, or specific metabolic parameters will yield results that are not reproducible with L-type CCBs alone, underscoring the necessity for precise compound selection [2].

Quantitative Evidence Guide for Cilnidipine (CAS 132203-70-4) Versus Comparator CCBs


Differential Impact on Heart Rate and Sympathetic Nerve Activity Compared to Amlodipine and Nifedipine

In direct comparative studies, cilnidipine exhibits a differential effect on heart rate (HR) and sympathetic nerve activity when compared to the L-type CCBs amlodipine and nifedipine. While all three drugs lower blood pressure to a similar extent, cilnidipine does not cause reflex tachycardia. In a 12-week randomized controlled trial (RCT), amlodipine increased HR by 1.07 beats/min, whereas cilnidipine decreased HR by 1.16 beats/min (p<0.05) [1]. A separate 4-week crossover study versus nifedipine retard showed that nifedipine significantly increased 24-hour average HR by +3.3 ± 1.4 beats/min (p<0.05), while cilnidipine had no significant effect [2]. This is attributed to cilnidipine's N-type channel blockade, which attenuates sympathetic neurotransmission. In ex vivo models, cilnidipine (1 µM) significantly reduced stimulation-evoked noradrenaline release in rabbit aorta by approximately 18%, an effect not seen with nifedipine or amlodipine [3].

Hypertension Autonomic Nervous System Cardiovascular Pharmacology

Superior Reduction of Proteinuria Compared to Amlodipine in Chronic Kidney Disease Models

Cilnidipine demonstrates superior antiproteinuric effects compared to amlodipine when added to renin-angiotensin system (RAS) inhibition. A large, multi-center RCT (CARTER study) involving 339 hypertensive patients with chronic kidney disease (CKD) on RAS inhibitors found that after one year of treatment, urinary protein to creatinine ratio (UPCR) significantly decreased in the cilnidipine group compared to the amlodipine group, despite equivalent blood pressure control [1]. Similarly, the Kyoto Cilnidipine Study, where patients with CKD were switched from an L-CCB to cilnidipine, showed a significant decrease in proteinuria in the cilnidipine group after 12 months, while proteinuria increased in the group that remained on an L-CCB [2]. This renoprotective effect is linked to cilnidipine's N-type channel-mediated dilation of both afferent and efferent renal arterioles, thereby reducing intraglomerular pressure.

Nephrology Chronic Kidney Disease Renal Pharmacology

Greater Attenuation of Platelet Activation Under Stress Compared to Amlodipine

In a randomized crossover study of 32 hypertensive patients, cilnidipine was shown to be more effective than amlodipine at attenuating stress-induced platelet activation. After a 4-week treatment period, platelet aggregation and the expression of platelet activation markers (PAC-1 and CD62P) in response to a cold pressor test were significantly lower with cilnidipine than with amlodipine [1]. This differential effect is likely due to the N-type calcium channel-mediated sympatholytic action of cilnidipine, which blunts the sympathetic surge and subsequent platelet activation triggered by stress, a property not shared by pure L-type CCBs.

Thrombosis Platelet Function Cardiovascular Risk

Significant Reduction in Serum Uric Acid Levels Compared to Amlodipine

Cilnidipine has been shown to favorably modulate uric acid metabolism, an effect not seen with amlodipine. In a 48-week RCT of 62 hypertensive patients, treatment with cilnidipine resulted in a significant decrease in serum uric acid levels from baseline, whereas amlodipine had no significant effect [1]. The percentage change in uric acid from baseline to 48 weeks was significantly lower in the cilnidipine group than in the amlodipine group. Furthermore, in the J-CIRCLE study, switching hypertensive CKD patients from amlodipine to cilnidipine for 3 months led to a significant decrease in the urinary uric acid/creatinine ratio, particularly in patients with high baseline uric acid production, suggesting cilnidipine suppresses excessive uric acid formation [2].

Metabolic Syndrome Gout Cardiovascular Pharmacology

Greater Improvement in Arterial Stiffness (Pulse Wave Velocity) Compared to Amlodipine

Cilnidipine is more effective than amlodipine in improving central artery stiffness, a key indicator of vascular health. In an 8-week open-label parallel group study comparing the two drugs in patients with mild to moderate essential hypertension, the mean reduction in carotid-femoral pulse wave velocity (cfPWV), a gold-standard measure of arterial stiffness, was significantly greater in the cilnidipine group than in the amlodipine group [1]. The mean change in cfPWV from baseline was -234.1 ± 74.8 cm/s for cilnidipine, compared to -139.3 ± 27.7 cm/s for amlodipine (p<0.0001). This suggests a superior vasculo-protective effect beyond simple blood pressure reduction, potentially linked to the N-type channel blockade's sympatholytic and anti-inflammatory actions.

Vascular Biology Arterial Stiffness Cardiovascular Pharmacology

Improvement in Insulin Sensitivity Not Observed with Typical L-Type CCBs

Cilnidipine demonstrates a beneficial effect on insulin sensitivity, a property not generally associated with L-type CCBs, which are considered metabolically neutral or may even worsen insulin resistance. In a 12-week study of hypertensive patients, cilnidipine treatment (5-10 mg/day) significantly improved insulin sensitivity, as measured by the glucose infusion rate (GIR) during a euglycemic hyperinsulinemic clamp [1]. The GIR increased by 20.8%, from 3.27 ± 0.36 to 3.95 ± 0.55 mg/kg/min (p<0.05). This improvement occurred alongside a significant reduction in blood pressure, but without an increase in sympathetic nerve activity (as indicated by unchanged serum norepinephrine levels). This metabolic benefit is linked to the drug's N-type channel blockade, which prevents sympathetic activation.

Metabolism Insulin Resistance Diabetes

Optimal Research and Industrial Application Scenarios for Cilnidipine (CAS 132203-70-4)


Investigating Sympathetic Nervous System Modulation in Hypertension Models

Cilnidipine is the ideal candidate for research protocols designed to assess the role of sympathetic nervous system activity in hypertension and its complications. Unlike pure L-type CCBs (e.g., amlodipine, nifedipine), which can induce reflex tachycardia and sympathetic activation, cilnidipine provides equivalent blood pressure reduction without increasing heart rate or sympathetic outflow [1]. Its quantified effect on heart rate (-1.16 beats/min vs. +1.07 beats/min with amlodipine) and its ability to attenuate stress-induced platelet activation make it a unique tool for dissecting the sympatholytic component of cardiovascular protection [2].

Exploring Renoprotective Strategies in Chronic Kidney Disease and Diabetic Nephropathy

For preclinical and clinical studies focusing on preventing the progression of chronic kidney disease (CKD), cilnidipine offers a distinct advantage. Data from the CARTER and Kyoto Cilnidipine studies demonstrate that adding cilnidipine to standard RAS inhibitor therapy leads to a significant reduction in proteinuria, an effect not replicated by amlodipine despite equivalent blood pressure control [3]. This specific antiproteinuric effect, attributed to dual afferent and efferent arteriolar dilation, makes cilnidipine a superior choice for research aimed at validating novel renoprotective pathways or combination therapies in diabetic and non-diabetic kidney disease models [4].

Evaluating Vascular Protective Effects Beyond Blood Pressure Reduction

Researchers investigating vascular biology and the determinants of arterial stiffness should consider cilnidipine. It has been shown to improve central arterial stiffness, as measured by a greater reduction in carotid-femoral pulse wave velocity (cfPWV: -234.1 cm/s) compared to amlodipine (-139.3 cm/s) over an 8-week period [5]. This superior effect on a key marker of vascular aging and cardiovascular risk provides a quantifiable endpoint for studies on vascular protection, independent of its antihypertensive efficacy. Furthermore, its positive effects on uric acid metabolism and insulin sensitivity position it for studies at the intersection of hypertension, metabolic syndrome, and vascular health [6].

Studying the Intersection of Hypertension, Metabolic Syndrome, and Uric Acid

Cilnidipine is uniquely suited for research exploring the complex interplay between hypertension, hyperuricemia, and insulin resistance. Clinical studies have shown that, unlike amlodipine, long-term cilnidipine treatment leads to a significant reduction in serum uric acid levels and an improvement in insulin sensitivity (a 20.8% increase in glucose infusion rate) [6]. This dual metabolic benefit, driven by its N-type channel blocking properties, provides a robust experimental framework for testing hypotheses regarding the cardiometabolic advantages of sympatholytic antihypertensive therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.